molecular formula C20H21BrN2O4S2 B2570499 (Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 867136-56-9

(Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2570499
CAS No.: 867136-56-9
M. Wt: 497.42
InChI Key: HRBBWJLUABYFCD-MSUUIHNZSA-N
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Description

This compound belongs to the rhodanine-based family of heterocyclic molecules, characterized by a thiazolidinone core substituted with a propanoic acid chain and a 5-bromo-1-hexyl-2-oxoindolin-3-ylidene moiety. The Z-configuration denotes the spatial arrangement of substituents around the exocyclic double bond, which is critical for biological activity .

Properties

IUPAC Name

3-[(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4S2/c1-2-3-4-5-9-22-14-7-6-12(21)11-13(14)16(18(22)26)17-19(27)23(20(28)29-17)10-8-15(24)25/h6-7,11H,2-5,8-10H2,1H3,(H,24,25)/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBBWJLUABYFCD-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A thioxothiazolidin moiety
  • An indolin derivative
  • A propanoic acid backbone

This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies indicate that derivatives of the thioxothiazolidin scaffold exhibit significant antibacterial properties. The compound's activity was assessed against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive BacteriaMost Resistant Bacteria
Compound 80.004 - 0.030.008 - 0.06En. cloacaeE. coli
Compound 110.0110.20S. aureusM. flavus
Control (Ampicillin)0.1 - 1.0N/AVariesVaries

The most potent compound demonstrated an MIC as low as 0.004 mg/mL against Enterobacter cloacae, significantly outperforming traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times .

Anti-inflammatory Activity

The compound has been evaluated for its potential as a COX-II inhibitor, which is crucial in managing inflammation-related conditions.

Table 2: COX-II Inhibition Potency

CompoundIC50 (μM)Comparison DrugComparison IC50 (μM)
(Z)-Compound0.66 - 2.04Celecoxib0.89
PYZ90.72Zileuton0.77

The results indicate that the compound exhibits comparable or superior COX-II inhibition compared to established drugs, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity and Antitumor Effects

Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines.

Table 3: Cytotoxicity Data

Cell LineIC50 (μM)
K562>100
Les-661483.20
Doxorubicin (Control)0.57 - >10

While the compound showed some cytotoxic effects, it did not reach the potency of doxorubicin in inhibiting tumor cell lines, indicating the need for further structural modifications to enhance its antitumor activity .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of the compound with target proteins involved in its biological activities.

Binding Affinity Results

Target ProteinBinding Energy (kcal/mol)
PPARγ-9.43
VEGFR2-9.07

These studies suggest strong interactions with key biological targets, supporting the observed biological activities of the compound .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to (Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibit promising pharmacological properties, particularly as anti-inflammatory and anticancer agents.

Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of thiazolidin compounds showed significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The compound's structural features may enhance its selectivity and potency against COX-II, making it a candidate for developing new anti-inflammatory drugs .

Anticancer Research

The indoline scaffold is known for its anticancer properties. Compounds containing this structure have been investigated for their ability to induce apoptosis in cancer cells.

Case Study: Induction of Apoptosis
In vitro studies have shown that similar compounds can trigger programmed cell death in various cancer cell lines by modulating key signaling pathways involved in cell survival . This suggests that (Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid could be further explored for its potential as an anticancer agent.

Material Science

The compound's unique chemical structure allows it to be explored in the development of new materials, particularly in organic electronics and photonic devices.

Case Study: Organic Photovoltaics
Research has indicated that thiazolidin derivatives can be utilized as electron transport materials in organic solar cells. Their ability to facilitate charge transport while maintaining stability under operational conditions makes them suitable candidates for enhancing the efficiency of photovoltaic devices .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 5-position of the indole ring serves as a primary site for nucleophilic substitution. This reaction is critical for introducing diverse substituents or enabling cross-coupling strategies.

Reaction TypeConditionsProducts/ApplicationsReferences
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl/heteroaryl-substituted derivatives
HydrolysisNaOH (1M), reflux, 12hHydroxyl-indole analogs
Amine substitutionEt₃N, DMF, 80°C5-aminoindole derivatives

Acid-Base Reactions

The terminal carboxylic acid group participates in classic acid-base chemistry, enabling salt formation and esterification.

Reaction TypeReagents/ConditionsProductsReferences
EsterificationSOCl₂ → ROH (methanol/ethanol)Methyl/ethyl esters
Salt formationNaOH/KOH (aqueous)Sodium/potassium carboxylate salts
Amide couplingEDC/HOBt, aminesAmide conjugates (drug delivery systems)

Cyclization and Ring-Modification Reactions

The thioxothiazolidinone moiety undergoes cyclization under specific conditions, while the indole ring participates in π-system expansions.

Thiazolidinone Ring Reactivity

  • Thione-thiol tautomerism : The sulfur atom facilitates tautomeric shifts, enabling metal coordination (e.g., Cu²⁺, Zn²⁺) in catalytic systems .

  • Oxidation : Treatment with H₂O₂/CH₃COOH converts the thioxo group to a sulfone, altering electronic properties .

Indole Ring Modifications

Reaction TypeConditionsOutcomeReferences
Electrophilic substitutionHNO₃/H₂SO₄, 0°CNitration at indole C4/C6 positions
Reductive alkylationNaBH₄, aldehydes, MeOHN-hexyl side-chain functionalization

Cycloaddition and Conjugate Addition

The α,β-unsaturated ketone system in the indole-ylidene-thiazolidinone scaffold participates in cycloaddition reactions.

Reaction TypePartnersConditionsProductsReferences
Diels-Alder1,3-dienesToluene, 110°C, 24hFused bicyclic adducts
Michael additionThiols/aminesEt₃N, CH₂Cl₂, rtThioether/amine adducts

Biological Interactions (Enzyme-Targeted Reactions)

The compound acts as a Michael acceptor in biological systems, covalently binding to cysteine residues in enzymes like cyclooxygenase-II (COX-II) :

Target EnzymeBinding SiteInteraction TypeBiological EffectReferences
COX-IICysteine-523Thiol-Michael adductAnti-inflammatory inhibition

Degradation Pathways

Stability studies reveal pH-dependent hydrolysis:

  • Acidic conditions (pH < 3): Cleavage of the thiazolidinone ring .

  • Basic conditions (pH > 10): Decarboxylation and indole ring decomposition.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Features Biological Activity Source
Target Compound 5-Bromo-1-hexylindolinone, propanoic acid 458.34 (estimated) Bromine enhances binding; hexyl improves lipophilicity Potential antimicrobial, anticancer (inferred)
(Z)-3-(5-(5-Chloro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid 5-Chloroindolinone 368.82 Chlorine reduces steric hindrance; shorter alkyl chain Apoptosis induction, kinase inhibition
(L,Z)-2-(5-(3-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (18) 3-Bromobenzylidene, phenylalanine 493.34 Aromatic bromine; phenylalanine backbone Antibacterial (EC50: 8–16 µM)
(Z)-3-(5-((2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (17) Methoxycarbonyl indole 390.39 Electron-withdrawing methoxy group Antifungal (IC50: 12–25 µM)
(Z)-5-(4-Bromobenzylidene)-3-coumarinylmethyl thiazolidinedione (5k) 4-Bromobenzylidene, coumarin 444.29 Bromine and coumarin enhance π-π stacking Antioxidant activity (EC50: 18 µM)

Key Findings from Comparative Studies

  • Electronic Effects : Bromine substituents (as in the target compound and compound 5k ) improve binding to hydrophobic pockets in enzymes compared to chlorine (e.g., ). The methoxycarbonyl group in compound 17 increases electrophilicity, enhancing interactions with nucleophilic residues.
  • Lipophilicity : The hexyl chain in the target compound likely improves bioavailability over shorter alkyl chains (e.g., propyl in ), as evidenced by higher logP values in analogs with longer aliphatic substituents .
  • Biological Activity : Brominated analogs generally show superior antimicrobial activity. For example, compound 18 exhibited EC50 values of 8–16 µM against S. aureus, while chloro-substituted derivatives were less potent (EC50: 20–35 µM).

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid?

Methodological Answer: The compound can be synthesized via a Knoevenagel condensation between 5-bromo-1-hexyl-2-oxoindoline-3-carbaldehyde and 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid under reflux in acetic acid with sodium acetate as a catalyst . Key parameters include:

  • Reaction Time: 4–5 hours for complete condensation.
  • Purification: Precipitate the product by cooling the reaction mixture and pouring it into ice water, followed by recrystallization from methanol or acetic acid .
  • Isomer Control: The (Z)-isomer is stabilized by intramolecular hydrogen bonding between the thioxothiazolidinone sulfur and the indole NH group, confirmed by NOESY or X-ray crystallography .

Q. How can the stereochemical purity of the (Z)-isomer be validated experimentally?

Methodological Answer:

  • Chiral HPLC: Use a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers, with mobile phases like hexane/isopropanol (90:10) .
  • Optical Rotation: Measure specific rotation ([α]D) and compare with literature values for enantiomeric excess (e.g., compounds in show [α]25D values up to +166.83°) .
  • Vibrational Circular Dichroism (VCD): Confirm absolute configuration by comparing experimental and calculated VCD spectra .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify key signals, such as the indole NH (~10.7 ppm), thioxothiazolidinone C=S (~125–130 ppm in 13C), and the Z-configuration olefinic proton (δ ~7.5 ppm with coupling constant J = 12–14 Hz) .
  • FT-IR: Confirm functional groups: C=O (1700–1720 cm⁻¹), C=S (1220–1250 cm⁻¹), and carboxylic acid O-H (2500–3300 cm⁻¹) .
  • HRMS: Validate molecular weight with <2 ppm error (e.g., m/z calculated for C₂₃H₂₄BrN₃O₄S₂: 568.02) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, hexyl chain length) affect bioactivity?

Methodological Answer:

  • Bromine Substitution: Enhances electrophilicity and binding to cysteine residues in target enzymes (e.g., kinases). Compare IC₅₀ values of brominated vs. non-brominated analogs in enzyme inhibition assays .
  • Hexyl Chain Optimization: Evaluate lipid solubility and cellular uptake via logP measurements (e.g., hexyl chains increase logP by ~2 units vs. methyl groups) . Use cytotoxicity assays (e.g., MTT on cancer cell lines) to correlate chain length with potency .

Q. How can conflicting NMR data for similar thioxothiazolidin derivatives be resolved?

Methodological Answer:

  • Solvent Effects: Re-record spectra in deuterated DMSO vs. CDCl₃; carboxylic acid protons may appear broad in DMSO due to hydrogen bonding .
  • Dynamic Exchange: Use variable-temperature NMR to identify tautomeric equilibria (e.g., thione-thiol exchange in thioxothiazolidinones) .
  • 2D NMR: Apply HSQC and HMBC to resolve overlapping signals (e.g., distinguish indole vs. thiazolidinone carbons) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

Methodological Answer:

  • Hydrolysis Pathways: Monitor degradation via LC-MS in pH 2–4 buffers; the thioxothiazolidinone ring may hydrolyze to thiourea derivatives.
  • Stabilization Strategies: Co-crystallize with cyclodextrins or formulate as sodium salts to protect the carboxylic acid group .
  • Kinetic Studies: Use Arrhenius plots to predict shelf-life; activation energy (Ea) for hydrolysis is typically 60–80 kJ/mol for similar compounds .

Data Contradiction Analysis

Q. Why do melting points vary significantly across synthetic batches?

Methodological Answer:

  • Polymorphism: Screen for polymorphs using DSC and XRPD; annealing at 100–120°C may convert metastable forms to stable crystals .
  • Solvent Traces: Residual acetic acid (from synthesis) lowers observed melting points. Dry samples under high vacuum (0.1 mmHg) for 24 hours .
  • Enantiomeric Impurities: Even 5% impurity (e.g., E-isomer) can depress melting points by 10–15°C. Re-purify via column chromatography (silica gel, ethyl acetate/hexane) .

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